

Sitravatinib Administration in In Vivo Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **sitravatinib**, a spectrum-selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information compiled here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of **sitravatinib** in various cancer models.

Introduction

Sitravatinib (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, RET, and MET.[1][2] By inhibiting these pathways, **sitravatinib** has demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes provide detailed protocols and data for the application of **sitravatinib** in in vivo mouse studies.

Quantitative Data Summary

The following tables summarize the dosages and experimental models reported in the literature for **sitravatinib** in vivo mouse studies.

Table 1: Sitravatinib Dosage and Administration in Mouse Models



Dosage (mg/kg/day)	Administrat ion Route	Vehicle	Mouse Strain(s)	Tumor Model(s)	Reference(s
10	Oral gavage (p.o.)	Not specified	Athymic	Not specified (Pharmacokin etic study)	[4]
15	Oral gavage (p.o.)	DMSO	NSG	NGP-iRFP- luc (Neuroblasto ma xenograft)	
20	Oral gavage (p.o.)	Vehicle, PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v)	Athymic, DBA/2, C57BL/6, Balb/c, SCID	KLN205, CT1B-A5, E0771, 4T1, RENCA, LM2-4	[4]
30	Oral gavage (p.o.)	DMSO	NSG	Kelly-iRFP- luc (Neuroblasto ma xenograft)	

Table 2: Summary of In Vivo Efficacy Studies with Sitravatinib



Mouse Strain	Tumor Cell Line	Implantati on Site	Sitravatin ib Dose (mg/kg/da y)	Treatmen t Duration	Observed Outcome	Referenc e(s)
DBA/2	KLN205	Subcutane ous	20	6 days	Significant inhibition of tumor progressio n	[4]
C57BL/6	CT1B-A5	Subcutane ous	20	Not specified	Significant inhibition of tumor progression	[4]
C57BL/6	E0771	Mammary fat pad (orthotopic)	20	6 days	Significant inhibition of tumor progressio n	[4]
Balb/c	4T1	Mammary fat pad (orthotopic)	20	Until primary tumor resection	Enhanced primary tumor growth inhibition	
Balb/c	RENCA	Kidney (orthotopic)	20	Until primary tumor resection	Enhanced primary tumor growth inhibition	
SCID	LM2-4	Mammary fat pad (orthotopic)	20	Until primary tumor resection	Enhanced primary tumor growth inhibition	



NSG	NGP-iRFP- luc	Sub-renal capsule	15	4 weeks	Inhibition of tumor engraftmen t and progressio n
NSG	Kelly-iRFP- luc	Not specified	30	3 weeks	Inhibition of tumor progressio n

Experimental Protocols Formulation of Sitravatinib for Oral Gavage

This protocol is based on a published study and provides a method for preparing **sitravatinib** for oral administration to mice.

Materials:

- Sitravatinib powder
- Polyethylene glycol 300 (PEG300)
- 0.1N Hydrochloric acid (HCI) in normal saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

 Calculate the required amount of sitravatinib based on the desired concentration and the total volume of the formulation to be prepared.



- For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is required.
- Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline. For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCl in normal saline.
- Weigh the calculated amount of sitravatinib powder and place it in a sterile microcentrifuge tube.
- · Add the vehicle to the sitravatinib powder.
- Vortex the mixture vigorously until the powder is completely suspended. Sonication can be used to aid in dissolution if necessary.
- Visually inspect the suspension to ensure it is homogenous before administration.
- · Prepare the formulation fresh daily.

In Vivo Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of **sitravatinib** in a subcutaneous or orthotopic mouse tumor model.

Materials:

- Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)
- Tumor cells in sterile PBS or culture medium
- Sitravatinib formulation and vehicle control
- Gavage needles (20-22 gauge, with a rounded tip)
- Calipers for tumor measurement
- Anesthesia (e.g., isoflurane)
- Surgical instruments (for orthotopic models)



Procedure:

- Tumor Cell Implantation:
 - Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 10⁶ to 1 x 10⁶ cells) in a volume of 100-200 μl of sterile PBS or culture medium into the flank of the mouse.
 - Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant organ (e.g., mammary fat pad, kidney).
- Tumor Growth Monitoring:
 - Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Treatment Administration:
 - Randomize mice into treatment groups (e.g., vehicle control, sitravatinib).
 - Administer sitravatinib or vehicle control daily via oral gavage at the desired dose.
- Endpoint Analysis:
 - Continue treatment for the specified duration (e.g., 2-4 weeks).
 - Monitor animal health and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor volume and weight.
 - Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry,
 Western blotting, flow cytometry).

Pharmacokinetic Analysis



While specific pharmacokinetic parameters for **sitravatinib** in mice are not readily available in the public literature, the following protocol describes a method for collecting samples for such an analysis.[4]

Procedure:

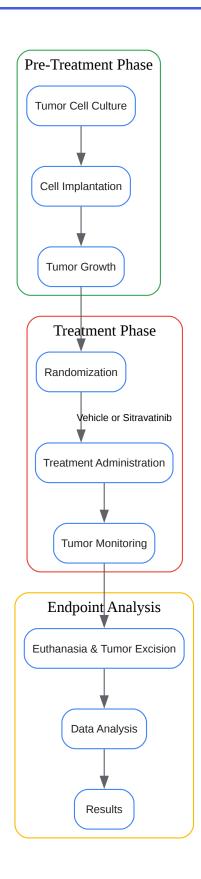
- Administer a single dose of sitravatinib to mice via oral gavage.
- Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).
- Collect blood into tubes containing an anticoagulant (e.g., Na citrate).
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Analyze the plasma concentration of sitravatinib using a validated analytical method such as HPLC-MS/MS.
- Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using appropriate software.

Safety and Toxicology

Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were observed with **sitravatinib** treatment.[4] However, it is crucial to monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration of the study.

Visualizations

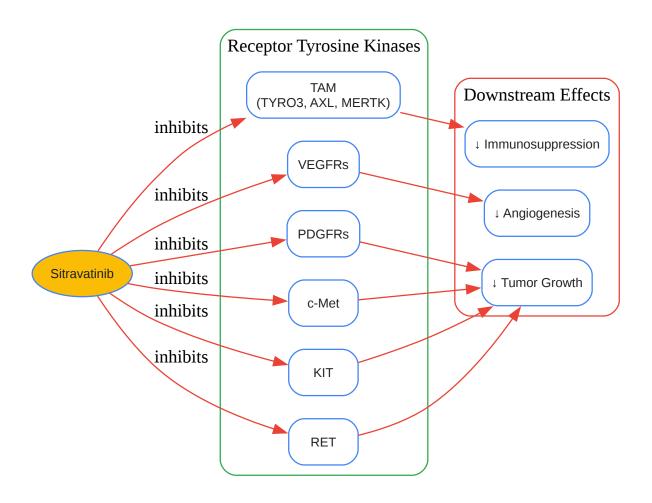




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Caption: Experimental workflow for an in vivo mouse efficacy study.





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Caption: **Sitravatinib** mechanism of action signaling pathway.

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